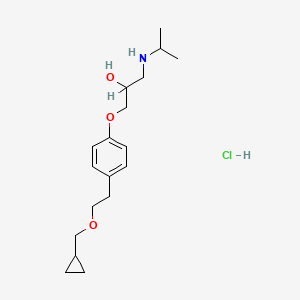
Bis(desenex) ZINC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is primarily known for its antifungal properties and is commonly used in topical treatments for skin infections such as athlete’s foot and jock itch . The compound combines the beneficial properties of zinc, which is essential for various biological functions, and undecylenic acid, which is effective against fungal infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc undecylenate can be synthesized through the reaction of zinc salts with undecylenic acid. One common method involves the reaction of zinc oxide with undecylenic acid in an organic solvent under controlled temperature conditions. The reaction typically proceeds as follows:
ZnO+2C11H20O2→Zn(C11H19O2)2+H2O
Industrial Production Methods
Industrial production of zinc undecylenate often involves the use of zinc acetate or zinc chloride as the zinc source. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization. The process ensures high purity and yield, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
Zinc undecylenate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Substitution: The undecylenate group can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Substitution: Ligands such as amines or phosphines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Zinc oxide and undecylenic acid derivatives.
Substitution: Various zinc complexes depending on the substituent used
Aplicaciones Científicas De Investigación
Zinc undecylenate has a wide range of applications in scientific research:
Biology: Studied for its role in zinc homeostasis and its effects on cellular processes.
Mecanismo De Acción
The antifungal activity of zinc undecylenate is primarily due to the undecylenic acid component, which disrupts the cell membrane of fungi, leading to cell lysis and death. Zinc ions also play a role by inhibiting the growth of fungi and bacteria. The compound targets the cell membrane and interferes with the synthesis of essential cellular components, leading to the inhibition of fungal growth .
Comparación Con Compuestos Similares
Similar Compounds
Undecylenic Acid: The parent compound of zinc undecylenate, used alone as an antifungal agent.
Zinc Oxide: Used for its antimicrobial and wound-healing properties.
Zinc Pyrithione: Another zinc compound with antifungal and antibacterial properties, commonly used in dandruff shampoos.
Uniqueness
Zinc undecylenate is unique in combining the antifungal properties of undecylenic acid with the beneficial effects of zinc. This combination enhances its efficacy and makes it suitable for a wide range of applications, from medical treatments to industrial uses .
Propiedades
Fórmula molecular |
C22H40O4Zn |
|---|---|
Peso molecular |
433.9 g/mol |
Nombre IUPAC |
undec-10-enoic acid;zinc |
InChI |
InChI=1S/2C11H20O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13); |
Clave InChI |
RBLUZDDDFHCLDO-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC(=O)O.C=CCCCCCCCCC(=O)O.[Zn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[1S-(1alpha,2beta,5alpha)]-2-(isopropyl)-5-methylcyclohexyl benzoate](/img/structure/B10753273.png)


![1-(Propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]-2-propanol](/img/structure/B10753300.png)
![(8E,14E,16E,18E,20E)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid](/img/structure/B10753307.png)

![16-Heptadecyne-1,2,4-triol, [S-(R*,R*)]-](/img/structure/B10753321.png)


